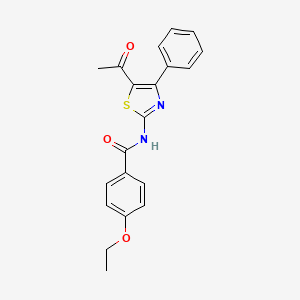

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide

Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide is a thiazole-based benzamide derivative characterized by a 1,3-thiazole core substituted with an acetyl group at position 5, a phenyl group at position 4, and a 4-ethoxybenzamide moiety at position 2. Thiazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and anticancer activities due to their ability to interact with biological targets such as enzymes (e.g., COX/LOX) and DNA .

The acetyl and ethoxy substituents in this compound likely enhance its electronic and steric properties, influencing binding affinity and metabolic stability. Similar compounds, such as N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide, demonstrate the importance of electron-withdrawing groups (e.g., nitro, trifluoromethyl) in antimicrobial activity , suggesting that the acetyl and ethoxy groups in the target compound may modulate analogous interactions.

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-3-25-16-11-9-15(10-12-16)19(24)22-20-21-17(18(26-20)13(2)23)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOMGOKPEXKAFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the thiazole ring: This can be achieved by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Introduction of the acetyl group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the phenyl group: This can be done through a Suzuki coupling reaction between a phenylboronic acid and a halogenated thiazole intermediate.

Formation of the ethoxybenzamide moiety: This step involves the reaction of 4-ethoxybenzoic acid with the thiazole intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide: can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-donating effect of the nitrogen atom.

Hydrolysis: The amide bond in the ethoxybenzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acidic or basic hydrolysis conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted thiazole derivatives.

Scientific Research Applications

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide: has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: The compound is studied for its antimicrobial and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents.

Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known cytotoxic effects of thiazole derivatives on cancer cells.

Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. Its anti-inflammatory effects could be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Key Observations :

- The target compound’s acetyl and ethoxy groups contrast with electron-withdrawing nitro/CF₃ substituents in analog , which may reduce metabolic degradation but alter target selectivity.

- Compound 8a , a thiadiazole derivative, shows dual C=O stretches (1679, 1605 cm⁻¹), suggesting stronger conjugation compared to monofunctional thiazoles.

Key Observations :

- Nitro/CF₃-substituted analogs exhibit potent antimicrobial activity, likely due to enhanced electrophilicity.

- The ethoxy group in the target compound may improve solubility and bioavailability compared to lipophilic substituents (e.g., CF₃).

- Thiophene-carboxamide derivatives (e.g., 5f ) highlight the role of aromatic substituents in anticancer activity, suggesting that the phenyl and acetyl groups in the target compound could similarly modulate cytotoxicity.

Structural and Crystallographic Insights

- Crystal Packing : N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide forms 1D chains via N–H⋯N hydrogen bonds, with dihedral angles between thiazole and benzamide rings ranging from 33.8° to 59.7° . This conformational flexibility may influence binding to rigid enzyme pockets.

- Electronic Effects : The acetyl group in the target compound could enhance resonance stabilization of the thiazole ring, similar to the conjugation observed in compound 8a .

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a thiazole ring, which is known for its diverse pharmacological properties, making it a candidate for further research and development.

Chemical Structure

The molecular formula for this compound is . The structure can be analyzed through various spectroscopic methods, including NMR and IR, which help in confirming its chemical identity and purity.

Antitumor Activity

Research indicates that compounds containing thiazole moieties exhibit significant antitumor activity. For instance, studies have shown that related thiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

A case study involving similar thiazole compounds highlighted their ability to inhibit key enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . The inhibition of DHFR was linked to reduced levels of NADPH in cells, leading to destabilization of the enzyme and subsequent antitumor effects.

The proposed mechanism of action for this compound involves interaction with specific cellular targets that regulate metabolic pathways. The compound's thiazole ring may facilitate binding to these targets through π–π interactions and hydrogen bonding, enhancing its biological efficacy .

Inhibition Studies

Recent findings suggest that benzamide derivatives like this compound can act as inhibitors of certain kinases involved in cancer progression. For example, compounds with similar structures have been evaluated using ELISA-based assays, demonstrating moderate to high potency against RET kinase activity . This suggests that the compound may have potential applications in targeted cancer therapies.

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide?

The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under basic conditions (e.g., NaH in DMF) .

- Acetylation : Reaction of the intermediate thiazole amine with acetyl chloride in anhydrous conditions .

- Benzamide coupling : Use of coupling reagents (e.g., EDC/HOBt) to attach the 4-ethoxybenzoyl group to the thiazole core . Purity is confirmed via HPLC (>95%) and structural validation by H/C NMR .

Q. How is the compound characterized structurally?

- X-ray crystallography : Provides unambiguous confirmation of molecular geometry, bond lengths, and angles (e.g., torsion angles between thiazole and benzamide groups) .

- Spectroscopic methods :

- NMR : H NMR signals for acetyl (δ ~2.5 ppm) and ethoxy groups (δ ~1.3–4.0 ppm) .

- IR : Stretching vibrations for amide C=O (~1650 cm) and thiazole C-S (~680 cm) .

- Mass spectrometry : Molecular ion peak [M+H] at m/z consistent with the calculated molecular weight .

Q. What safety protocols are recommended for handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl) .

- First aid : In case of skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

- Cross-validation : Compare H NMR data with X-ray structures to identify discrepancies in substituent orientations .

- Dynamic NMR : Resolve rotational barriers in the ethoxybenzamide group by variable-temperature NMR .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G**) predict electronic environments and verify experimental IR/NMR peaks .

Q. What strategies improve yield in the cyclization step during synthesis?

- Catalyst optimization : Use Lewis acids (e.g., ZnCl) to accelerate thiazole ring formation .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates .

- Temperature control : Reflux at 90–110°C for 3–6 hours ensures complete cyclization without decomposition .

Q. How does the trifluoromethyl group in analogs influence bioactivity?

- Lipophilicity : Trifluoromethyl groups increase logP values, enhancing membrane permeability (e.g., in antimicrobial assays) .

- Metabolic stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in in vivo studies .

- Receptor binding : The group’s electron-withdrawing effects improve interactions with enzymatic active sites (e.g., tyrosinase inhibition) .

Q. What methods validate the compound’s potential as a kinase inhibitor?

- Enzyme assays : Measure IC values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .

- Molecular docking : Simulate binding poses with kinase domains (PDB: 1M17) to identify key H-bonding and hydrophobic interactions .

- Cell-based studies : Assess antiproliferative effects in cancer lines (e.g., MCF-7, A549) via MTT assays .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for this compound?

- Purity variations : Impurities >5% (e.g., unreacted acetyl intermediates) can skew bioassay results .

- Assay conditions : Differences in cell culture media (e.g., serum concentration) or incubation times affect IC reproducibility .

- Structural analogs : Subtle modifications (e.g., ethoxy vs. methoxy substituents) alter target selectivity .

Methodological Best Practices

Q. How to optimize reaction scalability for gram-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.